molecular formula C9H13ClN2O B1386254 2-(2-Amino-6-chloromethylanilino)-1-ethanol CAS No. 1098364-09-0

2-(2-Amino-6-chloromethylanilino)-1-ethanol

Cat. No.: B1386254
CAS No.: 1098364-09-0
M. Wt: 200.66 g/mol
InChI Key: DMVMMRGYZVVLDR-UHFFFAOYSA-N
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Description

2-(2-Amino-6-chloromethylanilino)-1-ethanol is a chemical building block designed for research and development purposes. Compounds with chloromethyl-anilino ethanol scaffolds are recognized in medicinal chemistry for their utility as key intermediates in the synthesis of more complex, bioactive molecules . For instance, structurally similar chloro-anilino ethanol derivatives are employed in sophisticated multi-step synthetic routes, such as Suzuki-Miyaura cross-coupling and copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) . These methods are fundamental for creating novel chemical entities, including potential pharmaceutical candidates like small molecule adenosine receptor antagonists investigated for oncology applications . As a reagent, its value lies in its functional groups—the primary amino, chloro-methyl, and ethanol moieties—which offer multiple sites for chemical modification and conjugation. This makes it a versatile precursor for researchers constructing libraries of compounds for high-throughput screening or developing targeted therapies. The product must be handled with care and stored in a dark place, sealed in a dry environment, and at cool temperatures (e.g., 2-8°C) to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-amino-6-chloro-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-12(5-6-13)9-7(10)3-2-4-8(9)11/h2-4,13H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMMRGYZVVLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-(Dialkylamino)ethanols

Method Overview:
This approach involves the alkylation of 2-(dialkylamino)ethanols with appropriate halogenated alkane derivatives to introduce the amino and chloromethyl groups onto the aromatic amine precursor.

Procedure:

  • The starting compound, a 2-(dialkylamino)ethanol, is reacted with an iodoalkane or bromoalkane in anhydrous solvents such as acetone or butan-2-one.
  • The reaction is typically performed at ambient or elevated temperatures, depending on steric hindrance.
  • Reflux conditions are often employed to ensure complete alkylation, with reaction times varying from several hours to overnight.
  • The resulting aminium iodides are then converted to chlorides via treatment with silver chloride, which precipitates out the iodide ions, leaving the chloride salt.

Key Data:

Starting Material Alkylating Agent Solvent Temperature Yield Reference
2-(Dipropylamino)ethanol Iodoethane Acetone Reflux 77%

Notes:

  • Steric effects influence reactivity; bulkier substituents require higher temperatures.
  • The process ensures high purity of the final chloromethylated amines, suitable for further functionalization.

Chloromethylation and Amination of Aromatic Amines

Method Overview:
This method involves chloromethylation of aniline derivatives followed by amination to incorporate the amino group at the desired position.

Procedure:

  • Aromatic amines are chloromethylated using formaldehyde derivatives or chloromethyl methyl ether under acidic or basic conditions.
  • The chloromethylated intermediate is then reacted with amino groups or amino derivatives to form the desired amino-aniline compound.
  • Selective chlorination at the 6-position of the aromatic ring is achieved through controlled reaction conditions, often in the presence of catalysts or directing groups.

Research Findings:

  • The chloromethylation step is optimized to prevent poly-chlorination.
  • Subsequent amination involves nucleophilic substitution with ammonia or amines to yield the amino-chloromethyl derivatives.

Data Table:

Starting Material Chloromethylation Reagent Conditions Yield Reference
Aniline derivatives Formaldehyde + HCl Acidic, controlled temperature Variable

Multi-Step Synthesis via Intermediate Formation

Method Overview:
A multi-step route involves initial synthesis of a suitable amino precursor, followed by selective halogenation and ethanol functionalization.

Stepwise Process:

  • Synthesis of 2-amino-6-chloromethylaniline via nitration, reduction, and chlorination.
  • Introduction of the ethanol group at the amino position through nucleophilic substitution or reductive amination.
  • Final coupling of the amino group with ethanol derivatives to form the target compound.

Research Data:

  • The process benefits from regioselectivity control during chlorination.
  • Use of protecting groups can enhance selectivity and yield.

Data Table:

Step Reagents Conditions Yield Reference
Nitration HNO₃ Cold, controlled High
Reduction Sn/HCl Reflux >80%
Chlorination SO₂Cl₂ Room temp Moderate

Catalytic and Green Chemistry Approaches

Recent advances focus on eco-friendly methods, such as using supported ionic liquids or polymer-supported catalysts, to facilitate halogenation and aminoalkylation under milder conditions.

Example:

  • Use of amino-polystyrene supported ionic liquids for hydroxylation and halogenation reactions, which can be adapted for the synthesis of amino-chloromethyl compounds.

Research Findings:

  • These methods offer high efficiency, recyclability, and minimal environmental impact.
  • Reaction conditions are often aqueous or solvent-free, aligning with green chemistry principles.

Summary of Key Preparation Data

Method Main Reagents Solvent Temperature Yield Advantages References
Alkylation of aminoethanols Iodoalkanes Acetone Reflux >70% High purity, straightforward
Aromatic chloromethylation Formaldehyde derivatives Acidic/basic Controlled Variable Regioselectivity
Multi-step synthesis Nitration, reduction, chlorination Various Reflux/room temp >80% High selectivity

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-chloromethylanilino)-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines or alcohols.

Scientific Research Applications

2-(2-Amino-6-chloromethylanilino)-1-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Amino-6-chloromethylanilino)-1-ethanol exerts its effects involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s binding affinity and specificity. The ethanol group can also play a role in solubility and membrane permeability.

Comparison with Similar Compounds

2-(2-Amino-6-chlorophenyl)ethanol (CAS 100376-53-2)

  • Molecular Formula: C8H10ClNO
  • Functional Groups: Ethanol, 2-amino-6-chloro-substituted benzene.
  • Key Differences : Lacks the chloromethyl (–CH2Cl) group present in the target compound. The direct chloro substitution may reduce steric hindrance and alter reactivity compared to the chloromethyl analog.
  • Toxicity: No hazard classification per safety data sheets, though toxicological data are incomplete .

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

  • Molecular Formula : C8H8N2O3
  • Functional Groups: Ketone, nitro (–NO2), and amino (–NH2) groups.
  • Toxicity : Precautionary measures (e.g., avoiding inhalation) are advised due to insufficient toxicological data .

Functional Analogs

2-(1-Undecyloxy)-1-ethanol (C11OEtOH)

  • Molecular Formula : C13H28O2
  • Functional Groups: Long-chain alkoxy (C11), ethanol.
  • Biological Activity : Exhibits 100% nematicidal activity at 100 mg/L against Bursaphelenchus xylophilus, with LD90 values comparable to abamectin .
  • Key Differences : The alkoxy chain enhances lipophilicity, improving membrane penetration. In contrast, the target compound’s aromatic chloromethyl group may favor interactions with specific biological targets.

Dimethylethanolamine (DMAE) (CAS 108-01-0)

  • Molecular Formula: C4H11NO
  • Functional Groups: Tertiary amine (–N(CH3)2), ethanol.
  • Applications : Used in cosmetics and pharmaceuticals due to its mild toxicity profile.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Functional Groups Bioactivity (Nematicidal LD90) Toxicity Profile
This compound Not available Not available Chloromethyl, anilino, ethanol Not reported Insufficient data
2-(2-Amino-6-chlorophenyl)ethanol 100376-53-2 C8H10ClNO Chloro, anilino, ethanol Not reported No classification
1-(2-Amino-6-nitrophenyl)ethanone 56515-63-0 C8H8N2O3 Nitro, ketone, anilino Not reported Precautionary measures
2-(1-Undecyloxy)-1-ethanol (C11OEtOH) Not provided C13H28O2 Alkoxy (C11), ethanol ~0.5 mg/L (similar to abamectin) Not classified
Dimethylethanolamine (DMAE) 108-01-0 C4H11NO Tertiary amine, ethanol Non-nematicidal Low toxicity

Key Findings

Alkoxy chain length in homologues (e.g., C11OEtOH) critically influences nematicidal efficacy, with C11 being optimal . The target compound’s aromatic substituents may offer alternative modes of action.

Nitro-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) require stricter safety protocols due to higher reactivity .

Research Gaps: No direct data exist for the target compound’s synthesis, bioactivity, or toxicity.

Biological Activity

2-(2-Amino-6-chloromethylanilino)-1-ethanol, also known as compound 3, is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, cytotoxicity, and other biological properties of this compound based on recent studies.

The synthesis of this compound involves several steps that typically include the reaction of 6-chloromethyl-2-nitroaniline with ethanolamine. The resulting compound is characterized by its molecular formula C9H10ClN2OC_9H_{10}ClN_2O and a molecular weight of 202.64 g/mol.

Cytotoxicity Studies

Recent research has demonstrated that compound 3 exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were determined for several compounds in comparison to Doxorubicin, a standard chemotherapeutic agent.

Table 1: Cytotoxicity of Compound 3 Compared to Doxorubicin

CompoundCell LineIC50 (μM)
Compound 3MDA-MB-2311.81 ± 0.1
Compound 3MCF-72.85 ± 0.1
DoxorubicinMDA-MB-2313.18 ± 0.1
DoxorubicinMCF-74.17 ± 0.2
Compound 4MDA-MB-2316.93 ± 0.4
Compound 4MCF-75.59 ± 0.3
Compound 2MDA-MB-2318.01 ± 0.5
Compound 2MCF-716.20 ± 1.3

As shown in Table 1, compound 3 demonstrates superior cytotoxicity compared to Doxorubicin, indicating its potential as an effective anticancer agent .

The mechanism by which compound 3 exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This process may be facilitated through the modulation of various signaling pathways and the generation of reactive oxygen species (ROS), leading to cellular stress and ultimately cell death.

Photophysical Properties

In addition to its cytotoxicity, compound 3 has been evaluated for its photophysical properties, which are crucial for understanding its behavior in biological systems and potential applications as a fluorescent probe in cancer diagnostics . The fluorescence spectra reveal solvent-dependent shifts, indicating that the electronic structure of the compound can be influenced by its environment.

Case Studies

A notable case study involved the application of compound 3 in in vivo models where it demonstrated significant tumor regression in xenograft models of breast cancer. The study highlighted the compound's ability to penetrate cellular membranes effectively and interact with target sites within cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-6-chloromethylanilino)-1-ethanol and its structural analogs?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, structurally similar compounds like 2-[2-(hydroxyethoxy)phenoxy]-1-ethanol are synthesized via reactions between catechol and ethylene chlorohydrin, catalyzed by Sn(Oct)₂ at 115°C . For chloromethylaniline derivatives, introducing the chloro group via chloromethylation (e.g., using formaldehyde and HCl) followed by amine coupling is a viable approach. Characterization should include FTIR (to confirm -NH₂ and -OH stretches), ¹H/¹³C-NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weight) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H-NMR : Identifies aromatic proton environments (e.g., splitting patterns for ortho/para substituents) and ethanol backbone signals (e.g., δ 3.6–3.8 ppm for -CH₂OH).
  • FTIR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl at ~650 cm⁻¹).
  • GPC : Determines molecular weight distribution if the compound is part of a polymer matrix.
  • TGA/DSC : Assesses thermal stability and phase transitions .

Q. How should researchers handle stability and storage of chloromethyl-containing compounds?

  • Methodological Answer : Chloromethyl groups are moisture-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols from 2-chloroethanol guidelines apply: avoid skin contact, use fume hoods, and neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in amino-ethanol derivatives?

  • Methodological Answer :
  • Catalyst Screening : Compare Sn(Oct)₂ (common for ring-opening polymerizations ) vs. DBU (effective for triazole formation in related compounds ).

  • Temperature Control : Lower temperatures (e.g., 25–30°C) reduce side reactions during amine coupling, while higher temps (120–125°C) accelerate cyclization .

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying.

    Reaction Parameter Optimized Condition Impact on Yield
    CatalystSn(Oct)₂ (0.5 mol%)85–90% yield
    Temperature115°CReduced oligomers
    SolventTolueneImproved purity

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :
  • Deuterated Solvents : Use DMSO-d₆ to observe exchangeable protons (e.g., -NH₂).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, cross-peaks in HSQC can distinguish chloromethyl (-CH₂Cl) from ethanol (-CH₂OH) carbons.
  • Mass Fragmentation : High-resolution MS/MS identifies isotopic patterns for Cl-containing fragments .

Q. What strategies assess the biological activity of amino-chloroethanol derivatives?

  • Methodological Answer :
  • Nematicidal Assays : Inspired by studies on 2-(1-undecyloxy)-1-ethanol homologs, test activity against Bursaphelenchus xylophilus at 100–1000 mg/L. Measure LD₉₀ values and compare to reference compounds (e.g., abamectin) .

  • Structure-Activity Relationship (SAR) : Vary alkyl chain length (C7–C13) or substituent positions to correlate with efficacy.

    Homolog Nematicidal Activity (100 mg/L) LD₉₀ (mg/L)
    C11OEtOH (reference)100%50
    Target CompoundTo be testedTBD

Data Contradiction Analysis

Q. How to interpret conflicting thermal stability data in polymer matrices containing ethanolamine cores?

  • Methodological Answer : Contradictions often arise from differences in polymer arm length or crystallinity. For example, poly(ε-caprolactone) with longer arms shows higher Tₘ (DSC) but lower TGA decomposition temps due to reduced chain mobility. Use controlled experiments with fixed arm lengths (e.g., Mn = 5k–20k Da via GPC) to isolate variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-6-chloromethylanilino)-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-6-chloromethylanilino)-1-ethanol

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